molecular formula C18H21N5OS B11018190 4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11018190
M. Wt: 355.5 g/mol
InChI Key: NCIIMSDLRPKBQL-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring with a triazole moiety. Let’s break it down:

    Thiazole Ring (1,3-thiazole): Thiazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. It’s found in various natural products and pharmaceuticals.

    Triazole Ring (1H-1,2,4-triazole): Triazole is another five-membered ring, composed of three nitrogen atoms. It’s versatile and widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

  • Thiazole Synthesis:

    • Start with 2-methyl-4-butylthiazole as a precursor.
    • Introduce the triazole moiety by reacting with an appropriate amine (bearing the 1H-1,2,4-triazol-1-ylmethyl group).
    • Protect functional groups as needed during the synthesis.
  • Final Compound Formation:

    • Deprotect any protected groups.
    • Formulate the carboxamide functionality.

Reaction Conditions:

  • Reactions typically occur under inert atmosphere (nitrogen or argon).
  • Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
  • Catalysts: Various catalysts may be employed, such as Lewis acids or bases.
  • Temperature: Reaction temperatures vary based on the specific steps.

Industrial Production:

While I don’t have specific industrial production details for this compound, its synthesis likely involves scalable processes with optimized yields.

Chemical Reactions Analysis

Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Substitution: Nucleophilic substitution reactions may occur at the triazole nitrogen.

    Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for deprotection.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

  • The desired compound itself is the major product.
  • By-products may include regioisomers or side products.

Scientific Research Applications

This compound’s versatility makes it intriguing for various fields:

    Medicine: Potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: Building block for designing novel compounds.

    Biology: Investigating its effects on cellular pathways.

Mechanism of Action

    Targets: It likely interacts with specific enzymes, receptors, or proteins.

    Pathways: Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its unique combination of thiazole and triazole rings sets it apart.

For more in-depth studies, refer to the scientific literature . .

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

4-butyl-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H21N5OS/c1-3-4-5-16-17(25-13(2)21-16)18(24)22-15-8-6-14(7-9-15)10-23-12-19-11-20-23/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,24)

InChI Key

NCIIMSDLRPKBQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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